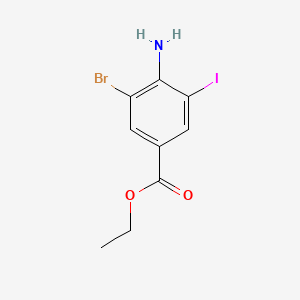

Ethyl 4-amino-3-bromo-5-iodobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

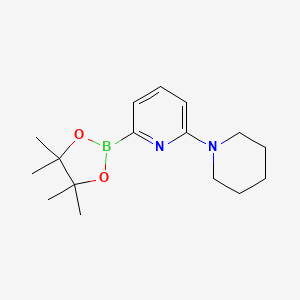

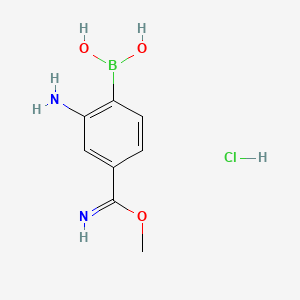

Ethyl 4-amino-3-bromo-5-iodobenzoate is a compound with the CAS Number: 437707-51-2 . It has a molecular weight of 369.98 and its IUPAC name is ethyl 4-amino-3-bromo-5-iodobenzoate .

Molecular Structure Analysis

The InChI code for Ethyl 4-amino-3-bromo-5-iodobenzoate is 1S/C9H9BrINO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

Ethyl 4-amino-3-bromo-5-iodobenzoate has a boiling point of 407.6±45.0C at 760 mmHg and a melting point of 130-134C . It is a solid at room temperature and should be stored in a dark place, in an inert atmosphere, at 2-8C .Aplicaciones Científicas De Investigación

Pharmacological Applications : Ethyl 4-amino-3-bromo-5-iodobenzoate derivatives have been investigated for their pharmacological properties. For instance, one study reported the preparation of various benzo[b]thiophen derivatives, including ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, and evaluated their pharmacological potential (Chapman et al., 1971).

Catalytic Applications : In organic synthesis, ethyl 4-amino-3-bromo-5-iodobenzoate-related compounds have been used in catalyst-free P-C coupling reactions. A study highlighted the use of halobenzoic acids, including 4-bromo and 3-bromobenzoic acids, in water as the solvent under microwave irradiation, showcasing the versatility of these compounds in organic reactions (Jablonkai & Keglevich, 2015).

Synthesis of Pharmaceuticals : The compound has been used in the synthesis of pharmaceutical agents. For example, a regioselective Heck cross-coupling strategy utilizing 3-bromo-5-iodobenzoic acid was developed for the large-scale preparation of a thromboxane receptor antagonist (D. C. W. and C. Mason, 1998).

Material Science and Electronics : Ethyl 4-amino-3-bromo-5-iodobenzoate derivatives have applications in material science. For instance, their use in determining the first-order molecular hyperpolarizability, crucial for nonlinear optical properties, was explored. Such properties are significant in the development of materials for electronic applications (Józefowicz et al., 2009).

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 4-amino-3-bromo-5-iodobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrINO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHVATDJDHOIRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)I)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrINO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693482 |

Source

|

| Record name | Ethyl 4-amino-3-bromo-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-amino-3-bromo-5-iodobenzoate | |

CAS RN |

437707-51-2 |

Source

|

| Record name | Ethyl 4-amino-3-bromo-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B581866.png)

![3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile](/img/structure/B581878.png)

![Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate](/img/structure/B581884.png)